Cas no 2232-08-8 (1-(p-Toluenesulfonyl)imidazole)

1-(p-トルエンスルホニル)イミダゾールは、有機合成において有用なスルホン化試薬です。特にイミダゾール環の求核性を利用した選択的なスルホン化反応に適しており、アミンやアルコールなどの官能基との反応性が高いことが特徴です。本化合物は結晶性が良好で取り扱いが容易であり、安定性にも優れています。また、反応条件が温和で副生成物が少ないため、高収率での反応が可能です。医薬品中間体や機能性材料の合成において、効率的な保護基導入剤として広く利用されています。

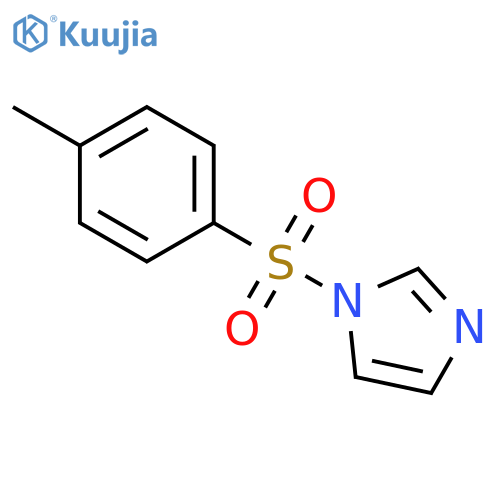

2232-08-8 structure

商品名:1-(p-Toluenesulfonyl)imidazole

CAS番号:2232-08-8

MF:C10H10N2O2S

メガワット:222.263600826263

MDL:MFCD00005285

CID:42651

PubChem ID:24854659

1-(p-Toluenesulfonyl)imidazole 化学的及び物理的性質

名前と識別子

-

- 1-(p-toluenesulphonyl)imidazole

- 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole

- 1-Tosylimidazole

- 1-(p-Toluenesulfonyl)imidazole

- 1-(Toluene-4-sulphonyl)-1H-imidazole

- 1-(4-Methylphenyl)sulphonyl-1H-imidazole

- 1-(toluene-p-sulphonyl)imidazole

- 1H-Imidazole,1-[(4-methylphenyl)sulfonyl]

- 1-Tosyl-1H-imidazole

- 1-tosyl-imidazole

- EINECS 218-771-9

- N-(p-tosyl)imidazole

- N-Tosylimidazole

- p-toluenesulfonyl imidazole

- tosyl imidazole

- 1-(p-toluenesulfonyl)-imidazole

- W-107485

- AN-584/43416180

- FT-0634153

- NSC669590

- AM20050250

- p-Toluenesulfonyl-1-imidazole

- MFCD00005285

- J-800197

- 1-(Toluene-4-sulfonyl)-1H-imidazole

- T1985

- AKOS003674667

- 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole #

- 1-(p-Tolylsulfonyl)imidazole

- N-(p-Toluenesulfonyl)imidazole

- DTXSID6022181

- NSC-109348

- F1594-0016

- N-(4-Toluenesulfonyl)imidazole

- NSC109348

- Imidazole, 1-(p-tolylsulfonyl)-

- FS-1783

- HY-W001965

- 1-(4-methylphenyl)sulfonylimidazole

- GEO-02334

- N-(p-toluenesulfonyl) imidazole

- 1-(P-Toluenesulfonyl) Imidazole

- 2232-08-8

- NSC-669590

- 1-((4-Methylphenyl)sulfonyl)-1H-imidazole

- 1H-Imidazole, 1-[(4-methylphenyl)sulfonyl]-

- CS-W001965

- 1-(4-methylbenzenesulfonyl)-1H-imidazole

- NS00048606

- BP-30134

- 1-(p-Toluenesulfonyl)imidazole, 99%

- NSC 109348

- AC-7870

- J-640196

- SY018369

- 1-(p-Toluenesulfonyl)-1H-imidazole

- SCHEMBL217862

- DTXCID202181

- 1H-Imidazole, 1-((4-methylphenyl)sulfonyl)-

- 1-(4-methylbenzenesulfonyl)imidazole

-

- MDL: MFCD00005285

- インチ: 1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3

- InChIKey: YJYMYJRAQYREBT-UHFFFAOYSA-N

- ほほえんだ: C1(C)C=CC(S(N2C=CN=C2)(=O)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 222.04600

- どういたいしつりょう: 222.046

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 52

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.3038 (rough estimate)

- ゆうかいてん: 75.0 to 79.0 deg-C

- ふってん: 409.1℃ at 760 mmHg

- フラッシュポイント: 201.2℃

- 屈折率: 1.5650 (estimate)

- ようかいど: chloroform: soluble25mg/mL, clear, colorless to faintly yellow

- PSA: 60.34000

- LogP: 2.50930

- ようかいせい: 未確定

- かんど: Moisture Sensitive

1-(p-Toluenesulfonyl)imidazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S24/25

- 福カードFコード:10-21

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

1-(p-Toluenesulfonyl)imidazole 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(p-Toluenesulfonyl)imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A116513-10g |

1-(P-Toluenesulfonyl)imidazole |

2232-08-8 | 98% | 10g |

$8.0 | 2025-02-22 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY018369-10g |

1-(p-Toluenesulfonyl)imidazole |

2232-08-8 | ≥98% | 10g |

¥28.00 | 2024-07-10 | |

| abcr | AB171021-100 g |

1-(p-Toluenesulfonyl)imidazole, 98%; . |

2232-08-8 | 98% | 100g |

€137.00 | 2023-06-23 | |

| Apollo Scientific | OR59904-25g |

1-(Toluene-4-sulphonyl)-1H-imidazole |

2232-08-8 | 25g |

£15.00 | 2025-02-20 | ||

| Chemenu | CM186793-100g |

1-(P-TOLUENESULFONYL)IMIDAZOLE |

2232-08-8 | 95%+ | 100g |

$81 | 2021-08-05 | |

| BAI LING WEI Technology Co., Ltd. | 296978-25G |

1-(p-Toluenesulfonyl)imidazole, 99% |

2232-08-8 | 99% | 25G |

¥ 143 | 2022-04-26 | |

| Cooke Chemical | A7684512-5G |

1-(p-Toluenesulfonyl)imidazole |

2232-08-8 | 99% | 5g |

RMB 28.00 | 2025-02-20 | |

| Fluorochem | 024322-10g |

1-(p-Toluenesulfonyl)-1H-imidazole |

2232-08-8 | 98% | 10g |

£13.00 | 2022-03-01 | |

| Apollo Scientific | OR59904-5g |

1-(Toluene-4-sulphonyl)-1H-imidazole |

2232-08-8 | 5g |

£10.00 | 2023-01-12 | ||

| Apollo Scientific | OR59904-100g |

1-(Toluene-4-sulphonyl)-1H-imidazole |

2232-08-8 | 100g |

£39.00 | 2025-02-20 |

1-(p-Toluenesulfonyl)imidazole 関連文献

-

1. The first total synthesis of 4-deoxyannomontacinQian Yu,Yikang Wu,Hui Ding,Yu-Lin Wu J. Chem. Soc. Perkin Trans. 1 1999 1183

-

D. Biedermann,E. Vav?íková,L. Cvak,V. K?en Nat. Prod. Rep. 2014 31 1138

-

3. Concurrent solvolytic and non-solvolytic reactions of benzyl azoxytoluene-p-sulphonate in aqueous trifluoroethanol containing bases: an unprecedented mechanistic dualityH. Maskill J. Chem. Soc. Chem. Commun. 1986 1433

-

4. Heterocyclic chemistryFawaz Aldabbagh Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2013 109 126

-

Kazuyuki Miyashita,Hidenobu Murafuji,Hiroshi Iwaki,Eito Yoshioka,Takeshi Imanishi Chem. Commun. 2002 1922

2232-08-8 (1-(p-Toluenesulfonyl)imidazole) 関連製品

- 50257-39-1(N-Mesitylenesulfonylimidazole)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2232-08-8)1-(p-Toluenesulfonyl)imidazole

清らかである:99%/99%

はかる:500g/1kg

価格 ($):202.0/350.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2232-08-8)1-对甲基苯磺酰咪唑

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ